molecular formula C11H16N2O B15241981 3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one

3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one

Cat. No.: B15241981
M. Wt: 192.26 g/mol
InChI Key: ZYOPCNXYASCOCH-UHFFFAOYSA-N
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Description

3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one is an organic compound that features a pyridinone ring substituted with an amino group and a cyclobutylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, possibly as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-cyclobutylethyl)-1,4-dihydropyridin-4-one
  • 3-Amino-1-(2-cyclobutylethyl)pyridin-4-one

Uniqueness

Compared to similar compounds, 3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of the cyclobutylethyl side chain. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-1-(2-cyclobutylethyl)pyridin-2-one

InChI

InChI=1S/C11H16N2O/c12-10-5-2-7-13(11(10)14)8-6-9-3-1-4-9/h2,5,7,9H,1,3-4,6,8,12H2

InChI Key

ZYOPCNXYASCOCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCN2C=CC=C(C2=O)N

Origin of Product

United States

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